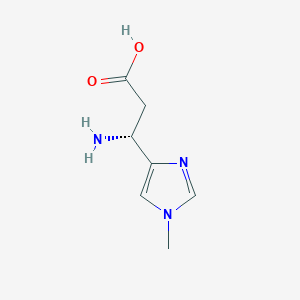

(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17814336

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | (3R)-3-amino-3-(1-methylimidazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H11N3O2/c1-10-3-6(9-4-10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m1/s1 |

| Standard InChI Key | IIRNBVRPIRIGBB-RXMQYKEDSA-N |

| Isomeric SMILES | CN1C=C(N=C1)[C@@H](CC(=O)O)N |

| Canonical SMILES | CN1C=C(N=C1)C(CC(=O)O)N |

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid features a propanoic acid backbone substituted at the β-position with a 1-methylimidazol-4-yl group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is methylated at the N1 position, conferring steric and electronic modifications that influence reactivity . The carboxylic acid () and amino () groups at the α- and β-positions, respectively, enable zwitterionic behavior under physiological conditions, enhancing solubility and interaction with biological targets.

The chiral center at the third carbon atom is critical for biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the R-configuration, which aligns the imidazole ring and amino group in a spatial arrangement optimal for binding to enzymes and receptors . The SMILES notation encapsulates this configuration, emphasizing the connectivity between the imidazole and propanoic acid moieties .

Comparative Structural Analysis

Structurally analogous compounds exhibit variations in ring substitution or backbone length, leading to divergent biological properties. For instance, replacing the imidazole ring with a pyrazole moiety (as in (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid) alters hydrogen-bonding capacity and metabolic stability. The table below highlights key structural analogs:

The methyl group at N1 in (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid reduces ring basicity compared to unmethylated analogs, moderating its interaction with acidic residues in enzymatic active sites .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves multi-step strategies to establish chirality and functional group compatibility. One common approach utilizes enantioselective catalysis:

-

Imidazole Ring Formation: Condensation of glyoxal with methylamine and formaldehyde under acidic conditions yields 1-methylimidazole-4-carbaldehyde .

-

Strecker Amino Acid Synthesis: Reaction of the aldehyde with ammonium cyanide and hydrogen cyanide forms an α-aminonitrile intermediate, which is hydrolyzed to the corresponding amino acid.

-

Chiral Resolution: Enzymatic or chromatographic methods separate the R- and S-enantiomers, with the former isolated via recrystallization .

Alternative routes employ asymmetric hydrogenation of β-keto esters derived from imidazole precursors, achieving enantiomeric excesses >95% . These methods prioritize atom economy and stereochemical fidelity, though scalability remains a challenge for industrial applications.

Chemical Modifications

The compound’s functional groups permit diverse derivatization:

-

Carboxylic Acid Modifications: Esterification or amidation reactions protect the acid group, enhancing bioavailability. For example, methyl ester derivatives exhibit improved blood-brain barrier penetration.

-

Amino Group Acylation: Acetylation or benzoylation alters hydrogen-bonding capacity, modulating interactions with biological targets .

-

Imidazole Ring Substitution: Electrophilic aromatic substitution at the C2 or C5 positions introduces halogens or alkyl groups, fine-tuning electronic properties .

Biological Activity and Mechanistic Insights

Role in Histidine Metabolism

(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid serves as an intermediate in histidine catabolism, participating in the conversion of histidine to urocanic acid. Isotopic labeling studies demonstrate its incorporation into histamine and histidine-rich proteins, suggesting a regulatory role in immune and neuronal tissues .

Neurotransmitter Modulation

In vitro assays reveal its ability to modulate γ-aminobutyric acid (GABA) and glutamate release in cortical neurons . Dialysate metabolomics data (10x concentrated samples) show elevated levels of this compound following neuronal depolarization, correlating with reduced excitotoxicity . The imidazole ring’s capacity to chelate zinc ions may underlie its neuroprotective effects, as zinc homeostasis is critical for synaptic plasticity.

Enzymatic Interactions

The compound acts as a competitive inhibitor of histidine decarboxylase (), a key enzyme in histamine biosynthesis. Molecular docking simulations indicate that the methylimidazole group occupies a hydrophobic pocket near the enzyme’s pyridoxal phosphate cofactor, disrupting substrate binding .

Applications in Medicinal Chemistry and Beyond

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume